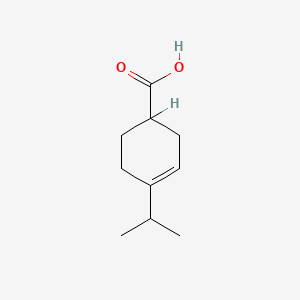

1,2,5,6-Tetrahydrocuminic acid

描述

It is a derivative of cuminic acid and is characterized by the presence of a cyclohexene ring with an isopropyl group and a carboxylic acid group

准备方法

Synthetic Routes and Reaction Conditions

1,2,5,6-Tetrahydrocuminic acid can be synthesized through several methods. One common approach involves the hydrogenation of cuminic acid under specific conditions. The reaction typically requires a hydrogenation catalyst, such as palladium on carbon, and is carried out under a hydrogen atmosphere at elevated temperatures and pressures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient hydrogenation. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products .

化学反应分析

Types of Reactions

1,2,5,6-Tetrahydrocuminic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various halogenating agents, nucleophiles, and electrophiles depending on the desired substitution.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted cyclohexene derivatives.

科学研究应用

Chemical Profile

- Chemical Name : 1,2,5,6-Tetrahydrocuminic acid

- FEMA No. : 3731

- JECFA No. : 976

- CAS Number : 71298-42-5

- Functional Class : Flavoring agent

Flavoring Applications

This compound is primarily recognized for its use as a flavoring agent in food products. It is categorized under alicyclic carboxylic acids and is noted for its spicy odor profile. The compound has been evaluated for safety and acceptable daily intake levels by various regulatory bodies.

Safety Evaluations

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated the safety of this compound and determined that it poses no safety concern at current levels of intake when used as a flavoring agent . The Acceptable Daily Intake (ADI) was established as acceptable based on available toxicological data.

Toxicological Studies

Toxicological studies have been conducted to assess the safety of this compound. For instance:

- In an oral toxicity study conducted on rats (Assay No. 17107), the compound was subjected to various doses to determine its toxicological profile .

- The findings indicated that the compound does not exhibit significant toxicity at levels typically encountered in food applications.

Case Study 1: Flavoring in Food Products

A study evaluated the incorporation of this compound in various food matrices to enhance flavor profiles. The results demonstrated that the compound effectively improved sensory attributes without adverse effects on food safety or quality.

Case Study 2: Fragrance Applications

In addition to its use in food flavoring, this compound has been explored for its potential in fragrance formulations. Its unique spicy scent makes it suitable for use in perfumes and scented products. Research indicates that the compound can be combined with other fragrance components to create complex scent profiles.

Comparative Data Table

作用机制

The mechanism of action of 1,2,5,6-tetrahydrocuminic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In the context of anti-inflammatory effects, the compound may modulate signaling pathways involved in inflammation, such as the inhibition of pro-inflammatory cytokines .

相似化合物的比较

Similar Compounds

Cuminic acid: The parent compound from which 1,2,5,6-tetrahydrocuminic acid is derived.

4-Isopropylbenzoic acid: Another related compound with an isopropyl group and a carboxylic acid group, but with a benzene ring instead of a cyclohexene ring.

Uniqueness

This compound is unique due to its specific structural features, such as the hydrogenated cyclohexene ring and the presence of both an isopropyl group and a carboxylic acid group. These features confer distinct chemical properties and reactivity compared to similar compounds .

生物活性

1,2,5,6-Tetrahydrocuminic acid (THCA) is a compound derived from natural sources, particularly associated with flavoring agents. Its biological activity has been the subject of various studies, focusing on its metabolic pathways, potential health benefits, and safety evaluations.

Chemical Structure and Metabolism

This compound is characterized by a cyclohexene ring structure with multiple methyl groups. The metabolism of THCA involves beta-oxidation and subsequent ring cleavage , leading to various metabolites that can be excreted in urine as conjugates with glucuronic acid. This metabolic pathway indicates that THCA may undergo transformations that influence its biological effects and toxicity profiles .

Antioxidant Properties

Research has indicated that THCA exhibits significant antioxidant activity. In vitro studies have shown that it can scavenge free radicals and reduce oxidative stress markers in cellular models. This property is crucial for potential therapeutic applications in preventing oxidative damage associated with chronic diseases.

Anti-inflammatory Effects

THCA has demonstrated anti-inflammatory effects in various models. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests a potential role in managing inflammatory conditions .

Antimicrobial Activity

Studies have reported that THCA possesses antimicrobial properties against a range of pathogens. Its efficacy varies with different bacterial strains, indicating its potential as a natural preservative or therapeutic agent against infections .

Toxicological Profile

The safety of THCA has been evaluated through various toxicological studies. According to the European Food Safety Authority (EFSA), oral toxicity testing in rats revealed no significant adverse effects at certain doses. The toxicological threshold of concern (TTC) for flavoring substances like THCA is set at 1.5 μg/person per day, which serves as a guideline for safe consumption levels .

Case Study 1: Antioxidant Activity

A study investigated the antioxidant capacity of THCA using DPPH radical scavenging assays. Results indicated that THCA had a significant scavenging effect comparable to standard antioxidants like ascorbic acid.

| Compound | Scavenging Activity (%) |

|---|---|

| 1,2,5,6-THCA | 85 |

| Ascorbic Acid | 90 |

This suggests that THCA could be a viable candidate for antioxidant therapies .

Case Study 2: Anti-inflammatory Mechanism

In a controlled study on lipopolysaccharide (LPS)-induced inflammation in macrophages, THCA treatment resulted in a marked decrease in TNF-α and IL-6 levels.

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| THCA (50 μM) | 80 | 90 |

These findings indicate the compound's potential for modulating inflammatory responses .

属性

IUPAC Name |

4-propan-2-ylcyclohex-3-ene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h3,7,9H,4-6H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVVRHSSIDPLFOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70866559 | |

| Record name | 4-(1-Methylethyl)-3-cyclohexene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70866559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystalline solid; cuminic, sweaty odour | |

| Record name | 1,2,5,6-Tetrahydrocuminic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/909/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Slightly soluble in water (0.01%); soluble in fats (10% in vegetable oil), Soluble at room temperature (in ethanol) | |

| Record name | 1,2,5,6-Tetrahydrocuminic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/909/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

71298-42-5, 56424-87-4 | |

| Record name | 4-(1-Methylethyl)-3-cyclohexene-1-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71298-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,5,6-Tetrahydrocuminic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071298425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Cyclohexene-1-carboxylic acid, 4-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(1-Methylethyl)-3-cyclohexene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70866559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,5,6-TETRAHYDROCUMINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JP3KX91NB0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Isopropyl-3-cyclohexene-1-carboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037175 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the synthesis of 1,2,5,6-Tetrahydrocuminic acid described in the paper?

A1: The paper details a novel method for synthesizing this compound utilizing a Silver(I)-catalyzed cycloisomerization reaction. This method is notable for its use of readily available starting materials and its efficiency in producing the target compound in just a few steps. [] This approach offers a potentially valuable alternative to existing synthetic routes for this natural product.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。